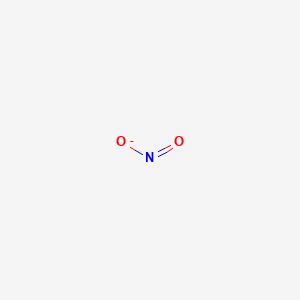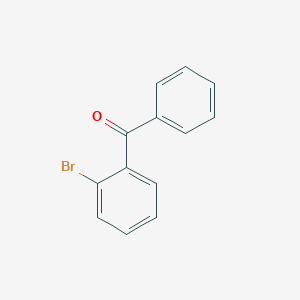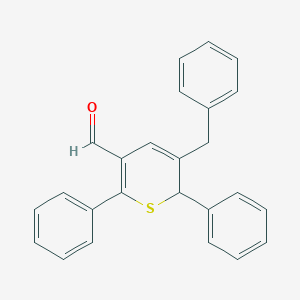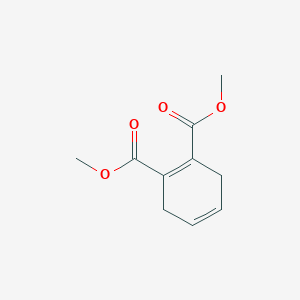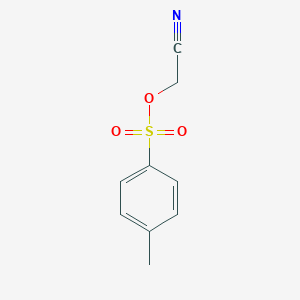![molecular formula AlPO4<br>AlO4P B080518 2,4,5-三氧杂-1lambda5-磷杂-3-铝杂双环[1.1.1]戊烷 1-氧化物 CAS No. 13765-93-0](/img/structure/B80518.png)
2,4,5-三氧杂-1lambda5-磷杂-3-铝杂双环[1.1.1]戊烷 1-氧化物
描述
2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide, commonly known as AlPO-18, is a microporous crystalline material that belongs to the family of aluminophosphates. It has a unique structure with a three-dimensional network of channels and pores that make it an ideal candidate for various applications in the field of chemistry, physics, and material science.
科学研究应用
合成化学和结构分析
- 化合物 2,4,5-三氧杂-1lambda5-磷杂-3-铝杂双环[1.1.1]戊烷 1-氧化物属于参与复杂合成化学过程的一类化学品。例如,人们已经合成并分析了相关化合物的独特结构特性,例如原子之间的短距离和通过 NMR 和 X 射线分析观察到的特定相互作用 (Andō 等,1995)。
在药物化学中的应用
- 包括与 2,4,5-三氧杂-1lambda5-磷杂-3-铝杂双环[1.1.1]戊烷 1-氧化物相似的结构在内的脂肪环在药物化学中越来越多地被使用。它们的优点包括有利的物理化学性质以及作为官能团生物等排体的能力。这些化合物是药物发现中的关键,提供了疗效和安全性的平衡 (Bauer 等,2021)。
催化和转化过程
- 在催化中,此类化合物的衍生物在醇和烯烃的转化中发挥作用,根据不同的金属氧化物催化剂表现出不同的选择性和分布模式。这证明了它们在工业和化学合成过程中的潜力 (Davis,1980)。
高能量密度材料
- 在国防和能源领域,人们正在探索类似的双环化合物的高能量密度材料 (HEDM) 特性。它们的特点是形成热高和显着的能量特性,使其成为国防应用中先进材料的候选者 (Ghule 等,2011)。
量子化学计算
- 量子化学计算已被用来研究具有类似于 2,4,5-三氧杂-1lambda5-磷杂-3-铝杂双环[1.1.1]戊烷 1-氧化物的结构的化合物,有助于理解这些复杂分子的应变能和空间性质。此类研究对于预测它们的反应性和稳定性至关重要 (Tibbelin 等,2007)。
属性
IUPAC Name |
2,4,5-trioxa-1λ5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRRQNADMUWWFW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P12O[Al](O1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.953 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





































Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

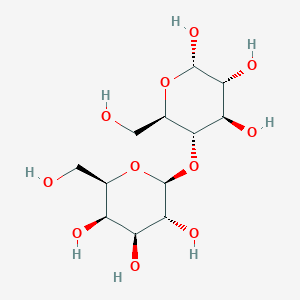
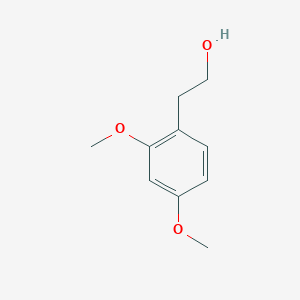
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)


![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)

